molecular formula C20H20ClN5O B3608310 6-chloro-N-(4-methyl-1-piperazinyl)-2-(2-pyridinyl)-4-quinolinecarboxamide

6-chloro-N-(4-methyl-1-piperazinyl)-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B3608310
M. Wt: 381.9 g/mol
InChI Key: IINKCBWHTFNXAW-UHFFFAOYSA-N
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Description

The compound “6-chloro-N-(4-methyl-1-piperazinyl)-2-(2-pyridinyl)-4-quinolinecarboxamide” is a complex organic molecule that contains several functional groups and rings. It includes a quinoline ring, a pyridine ring, a piperazine ring, and an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s hard to provide a detailed synthesis route .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of various functional groups means it could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

Without specific information on what this compound is used for, it’s difficult to comment on its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “6-chloro-N-(4-methyl-1-piperazinyl)-2-(2-pyridinyl)-4-quinolinecarboxamide” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

6-chloro-N-(4-methylpiperazin-1-yl)-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c1-25-8-10-26(11-9-25)24-20(27)16-13-19(18-4-2-3-7-22-18)23-17-6-5-14(21)12-15(16)17/h2-7,12-13H,8-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINKCBWHTFNXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-N-(4-methyl-1-piperazinyl)-2-(2-pyridinyl)-4-quinolinecarboxamide
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6-chloro-N-(4-methyl-1-piperazinyl)-2-(2-pyridinyl)-4-quinolinecarboxamide
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6-chloro-N-(4-methyl-1-piperazinyl)-2-(2-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 5
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Reactant of Route 6
6-chloro-N-(4-methyl-1-piperazinyl)-2-(2-pyridinyl)-4-quinolinecarboxamide

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